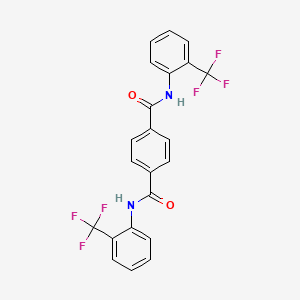

N,N'-Bis-(2-trifluoromethyl-phenyl)-terephthalamide

説明

N,N’-ビス-(2-トリフルオロメチル-フェニル)-テレフタルアミドは、分子式C22H14F6N2O2を持つ化学化合物です。テレフタルアミドコアに結合したフェニル環に2つのトリフルオロメチル基を持つ、ユニークな構造特性で知られています。

特性

分子式 |

C22H14F6N2O2 |

|---|---|

分子量 |

452.3 g/mol |

IUPAC名 |

1-N,4-N-bis[2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C22H14F6N2O2/c23-21(24,25)15-5-1-3-7-17(15)29-19(31)13-9-11-14(12-10-13)20(32)30-18-8-4-2-6-16(18)22(26,27)28/h1-12H,(H,29,31)(H,30,32) |

InChIキー |

STIAEGVIUFIJQG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N,N’-ビス-(2-トリフルオロメチル-フェニル)-テレフタルアミドの合成は、通常、トリエチルアミンなどの塩基の存在下で、テレフタルオイルクロリドと2-トリフルオロメチルアニリンを反応させることで行われます。 反応は、高い収率と純度を確保するために、制御された温度条件下で、ジクロロメタンなどの有機溶媒中で行われます .

工業生産方法

N,N’-ビス-(2-トリフルオロメチル-フェニル)-テレフタルアミドの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、反応条件の最適化、工業グレードの試薬の使用、効率と収率を高めるための連続フロー反応器の採用が含まれます。

化学反応の分析

科学研究における用途

N,N’-ビス-(2-トリフルオロメチル-フェニル)-テレフタルアミドは、科学研究でいくつかの用途があります。

有機合成: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

材料科学: ポリマーに組み込まれて、その熱安定性と耐薬品性を向上させます。

科学的研究の応用

N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide has several applications in scientific research:

Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

Material Science: Incorporated into polymers to enhance their thermal stability and chemical resistance.

Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural properties.

作用機序

類似化合物の比較

類似化合物

N,N’-ビス-(3,5-ビス(トリフルオロメチル)フェニル)チオ尿素: 有機触媒における用途で知られています。

N,N’-ビス-(トリフルオロメチルスルホニル)アニリン: 有機合成における試薬として使用されます.

独自性

N,N’-ビス-(2-トリフルオロメチル-フェニル)-テレフタルアミドは、分子に剛性と安定性を付与するテレフタルアミドコアがあるため、ユニークです。

類似化合物との比較

Similar Compounds

N,N’-Bis-(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in organocatalysis.

N,N’-Bis-(trifluoromethylsulfonyl)aniline: Used as a reagent in organic synthesis.

Uniqueness

N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide is unique due to its terephthalamide core, which provides rigidity and stability to the molecule

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。